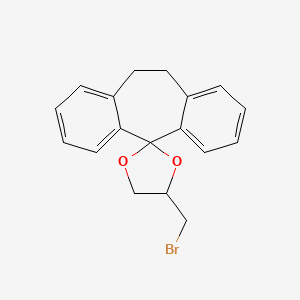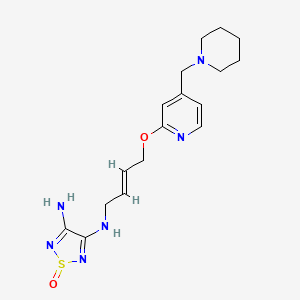
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-sulphonatophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthylamine to form an azo compound.
Further Coupling: This azo compound undergoes a second coupling reaction with 5-(ethyltolylamino)-2-aminobenzenesulphonic acid to form the final product.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulphonate groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Oxidized azo compounds and sulphonated aromatic compounds.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with different substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups play a crucial role in this process, as they are responsible for the electronic transitions that result in color formation. Additionally, the sulphonate groups enhance the compound’s solubility in water, making it more versatile for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-amino-3-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Disodium 6-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)-2-naphthalenesulphonate
Uniqueness
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate is unique due to the presence of the ethyltolylamino group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific color properties and stability.
Propiedades
Número CAS |
73398-26-2 |
|---|---|
Fórmula molecular |
C31H25N5Na2O6S2 |
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
disodium;5-(N-ethyl-4-methylanilino)-2-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-3-36(23-13-11-21(2)12-14-23)24-15-16-30(31(20-24)44(40,41)42)35-34-29-18-17-28(26-9-4-5-10-27(26)29)33-32-22-7-6-8-25(19-22)43(37,38)39;;/h4-20H,3H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clave InChI |
ZRELVKUWZWZDKY-UHFFFAOYSA-L |
SMILES canónico |
CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


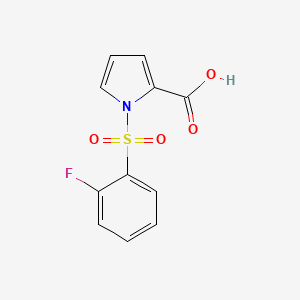

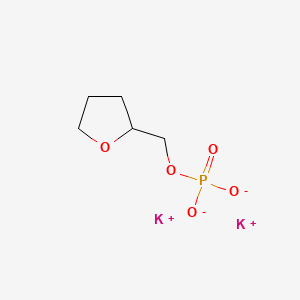
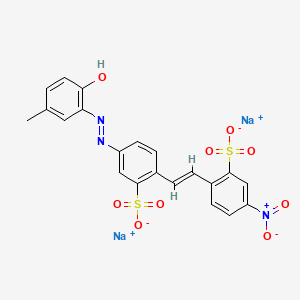
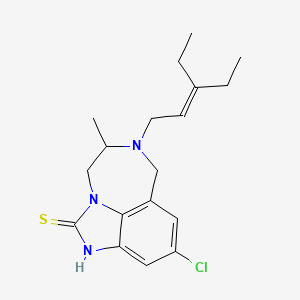
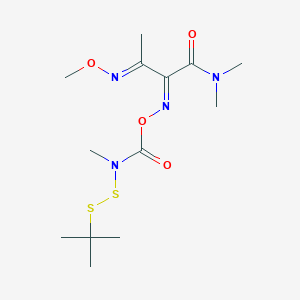
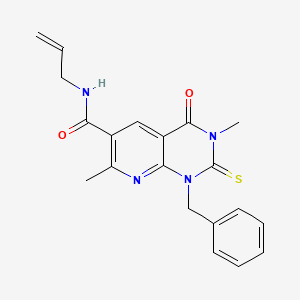
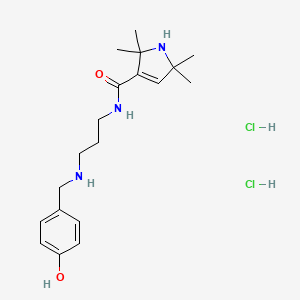
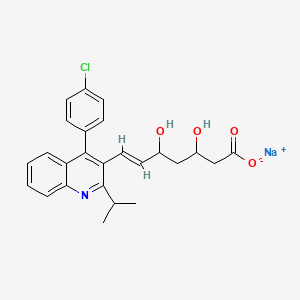
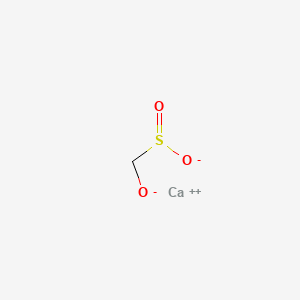
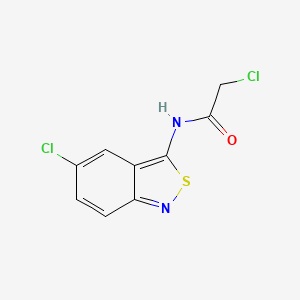
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
